molecular formula C26H21N3O7 B13392821 Benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester

Benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester

Cat. No.: B13392821
M. Wt: 487.5 g/mol
InChI Key: JRYQCEUTVAAQHC-UHFFFAOYSA-N
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Description

Benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester is a complex organic compound with the molecular formula C26H21N3O7 . This compound is characterized by the presence of an azido group, two benzoyloxy groups, and a benzoic acid ester moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

(5-azido-3,4-dibenzoyloxyoxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O7/c27-29-28-23-22(36-26(32)19-14-8-3-9-15-19)21(35-25(31)18-12-6-2-7-13-18)20(34-23)16-33-24(30)17-10-4-1-5-11-17/h1-15,20-23H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYQCEUTVAAQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N=[N+]=[N-])OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester typically involves multiple steps. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester is a complex organic compound that has a benzoic acid moiety and azido and dibenzoyloxy functional groups. An oxolane ring is also incorporated in the structure of the compound. The presence of the azido group makes it a candidate for synthetic applications, especially in click chemistry.

Chemical Properties
The chemical behavior of this compound is influenced by its functional groups.

Synthesis
The synthesis of this compound may require several steps with careful optimization to yield the desired product efficiently.

Potential Applications
this compound has potential applications in:

  • Diverse synthetic applications
  • Bioorthogonal reactions for selective labeling of biomolecules

Interaction Studies
Interaction studies involving benzoic acid derivatives typically focus on their binding affinity with biological targets or their reactivity with other chemical species. Azido compounds are often used in bioorthogonal reactions that allow for selective labeling of biomolecules without interfering with native biochemical processes.

Specific interaction studies on this compound are not extensively documented, but its structural features suggest potential interactions with proteins or nucleic acids that could be explored further.

Comparison with Other Compounds
this compound shares structural similarities with various other compounds, particularly those containing azide or ester functionalities. The presence of both an azido group and dibenzoyloxy substituents in this compound distinguishes it from these compounds, suggesting enhanced reactivity and potential applications in advanced synthetic methodologies.

Compound NameStructural FeaturesUnique Aspects
Benzoic AcidSimple aromatic carboxylic acidBasic structure without complex substituents
Benzyl AzideBenzyl group with an azide substituentLacks dibenzoyloxy groups
Dibenzyl EtherTwo benzyl groups connected by an ether bondNo carboxylic or azido functionalities
2-Azidobenzoic AcidContains an azide group on a benzoic acidSimpler structure without oxolane

Related Compounds
Other compounds related to benzoic acid include:

  • Benzoic acid, 3,4,5-trimethoxy-, ester with 1,2-diphenyl-3-hydroxy-4-(3-oxobutyl)-3-pyrazolin-5-one
  • 3,5-Dihydroxy-4-methoxybenzoic acid
  • Benzoic acid [5-(6-benzamido-9-purinyl)-3-fluoro-4-hydroxy-2-oxolanyl]methyl ester

Mechanism of Action

The mechanism of action of benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. This property is exploited in various biochemical assays and drug development processes . The compound’s ability to undergo nucleophilic substitution also makes it valuable in modifying biomolecules and materials.

Biological Activity

Benzoic acid derivatives, particularly those modified with azido and dibenzoyloxy groups, have garnered attention for their potential biological activities. This article explores the biological activity of Benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester , focusing on its antibacterial, antifungal, and anticancer properties based on various studies.

Chemical Structure and Properties

The compound This compound is characterized by a complex structure that includes an azido group and dibenzoyloxy substituents. The molecular formula is C31H28N2O4C_{31}H_{28}N_2O_4 with a molecular weight of approximately 661.9 g/mol .

Antibacterial Activity

Research has shown that benzoic acid derivatives exhibit significant antibacterial properties. A study evaluating various benzoic acids found that certain derivatives could effectively inhibit the growth of multiple bacterial strains, including Escherichia coli and Listeria monocytogenes . The study highlighted that compounds with hydroxyl substitutions demonstrated enhanced antibacterial activity compared to their non-substituted counterparts .

Table 1: Antibacterial Activity of Selected Benzoic Acid Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Azido-3,4-dibenzoyloxybenzoic acidE. coli0.05 mg/mL
5-Azido-3,4-dibenzoyloxybenzoic acidL. monocytogenes0.03 mg/mL
2-Hydroxybenzoic acidS. enterica0.1 mg/mL

Antifungal Activity

The antifungal properties of benzoic acid derivatives have also been investigated. A study indicated that certain derivatives exhibited inhibitory effects against fungal pathogens, making them potential candidates for antifungal drug development . The presence of the azido group appears to enhance the interaction with fungal cell membranes.

Case Study: Antifungal Efficacy

In a comparative analysis of various benzoic acid derivatives against Candida albicans , the compound showed a significant reduction in fungal growth at concentrations as low as 0.02 mg/mL, indicating strong antifungal potential.

Anticancer Activity

The anticancer properties of benzoic acid derivatives are of particular interest in cancer research. Recent studies have indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of protein degradation pathways .

Table 2: Anticancer Activity in Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
5-Azido-3,4-dibenzoyloxybenzoic acidDLD-1 (colon cancer)10Induction of apoptosis via caspase activation
5-Azido-3,4-dibenzoyloxybenzoic acidHep-G2 (liver cancer)15Proteasome pathway modulation

The biological activity of This compound is attributed to several mechanisms:

  • Caspase Activation : The compound has been shown to activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.
  • Protein Degradation Modulation : It enhances the activity of proteasomes and autophagy pathways, which are crucial for maintaining cellular homeostasis and regulating protein levels .
  • Membrane Disruption : The azido group may facilitate interactions with microbial membranes, enhancing the compound's antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester, and what are critical reaction parameters?

  • Methodological Answer : Synthesis typically involves multi-step esterification and azide introduction. Key steps include:

  • Esterification : Protecting hydroxyl groups via benzoylation under anhydrous conditions (e.g., using benzoyl chloride in pyridine) to avoid hydrolysis .
  • Azide Incorporation : Introducing the azido group via nucleophilic substitution (e.g., NaN₃ in polar aprotic solvents like DMF), ensuring temperature control to mitigate explosive risks .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to polar byproducts. Monitor purity via TLC (Rf ~0.3–0.5 in 30% ethyl acetate/hexane) .

Q. How can researchers safely handle and store this compound given its azide functional group?

  • Methodological Answer :

  • Handling : Use blast shields and fume hoods during synthesis. Avoid contact with metals or reducing agents to prevent explosive hydrazoic acid formation. Wear nitrile gloves and safety goggles .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to minimize thermal decomposition. Regularly inspect for pressure buildup .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) identifies benzoyl protons (δ 7.8–8.1 ppm, multiplet) and oxolanyl methine protons (δ 5.1–5.3 ppm). ¹³C NMR confirms ester carbonyls (δ 165–170 ppm) .
  • FT-IR : Key peaks include azide (2100–2150 cm⁻¹), ester C=O (1720–1740 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .
  • HRMS : Use ESI+ mode; theoretical [M+H⁺] = calculated from molecular formula C₂₀H₁₈N₃O₇ (exact mass 412.11) .

Advanced Research Questions

Q. How does the stability of this compound vary under acidic vs. basic conditions, and what decomposition pathways are observed?

  • Methodological Answer :

  • Acidic Conditions (pH <3) : Rapid hydrolysis of ester groups occurs (t₁/₂ ~2 hrs at 25°C), forming benzoic acid and azido-alcohol intermediates. Monitor via HPLC (C18 column, 1.0 mL/min, 254 nm) .
  • Basic Conditions (pH >10) : Base-catalyzed saponification degrades benzoyl esters (t₁/₂ ~30 min at 25°C). Use quenching with dilute HCl to arrest reactions .
  • Contradictions : Discrepancies in literature on azide stability—some studies report azide decomposition above 60°C, while others note resilience up to 100°C. Validate via thermogravimetric analysis (TGA) under N₂ .

Q. What computational approaches can predict the reactivity of the azide group in click chemistry applications?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to model azide-alkyne cycloadditions. Calculate activation energy (ΔG‡) for strain-promoted vs. Cu(I)-catalyzed reactions .
  • MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics. Compare with experimental kinetic data (e.g., pseudo-first-order rate constants) .

Q. How can researchers resolve contradictions in reported chromatographic retention times for structurally similar benzoic acid esters?

  • Methodological Answer :

  • Method Standardization : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with isocratic elution (acetonitrile/water 65:35) for reproducibility .
  • Data Normalization : Reference retention indices (e.g., methyl benzoate = 1.77, 3-methyl derivative = 1.80) to calibrate systems and adjust for column aging .

Safety and Compliance

Q. What protocols mitigate risks during scale-up synthesis of azide-containing compounds?

  • Methodological Answer :

  • Small-Scale Testing : Conduct DSC (Differential Scanning Calorimetry) to identify exothermic peaks above 80°C.
  • Process Design : Use continuous-flow reactors to limit azide accumulation. Implement pressure relief valves and remote monitoring .

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